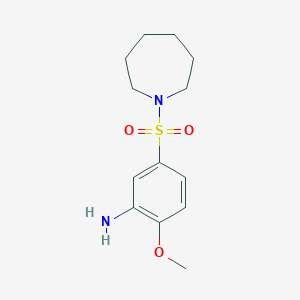![molecular formula C16H27ClN2O2 B2931354 N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide CAS No. 2411194-81-3](/img/structure/B2931354.png)
N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide, also known as CPP-109, is a compound that has been studied for its potential as a treatment for addiction and other neurological disorders. It is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and is believed to work by inhibiting the activity of an enzyme called GABA transaminase, which is involved in the breakdown of GABA in the brain.
Mecanismo De Acción
N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide works by inhibiting the activity of GABA transaminase, which is involved in the breakdown of GABA in the brain. By increasing the levels of GABA in the brain, N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide is believed to reduce the activity of certain neurotransmitters that are involved in addiction and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide can increase the levels of GABA in the brain, which can have a calming and relaxing effect. It has also been shown to reduce the activity of certain neurotransmitters, such as dopamine, that are involved in addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide is that it is a highly specific inhibitor of GABA transaminase, which means that it has minimal effects on other enzymes and neurotransmitters in the brain. However, one limitation is that it can be difficult to administer in lab experiments due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for research on N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide. One area of interest is the development of more effective formulations of the compound that can be administered more easily. Another area of interest is the investigation of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide's potential in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research could focus on the development of new compounds that are based on the structure of N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide and that may have even greater potential as treatments for addiction and other neurological disorders.
Métodos De Síntesis
N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 2-chloropropionyl chloride, followed by the reaction of the resulting compound with cyclohexylmagnesium bromide and acetic anhydride. The final product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide has been studied extensively for its potential as a treatment for addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential in the treatment of other neurological disorders, such as epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
N-[1-(2-chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O2/c1-12(17)16(21)19-9-7-14(8-10-19)18-15(20)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRIYSZASDEGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)NC(=O)CC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

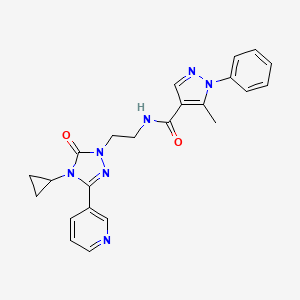
![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)
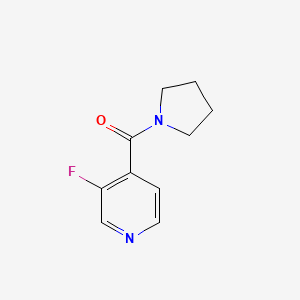

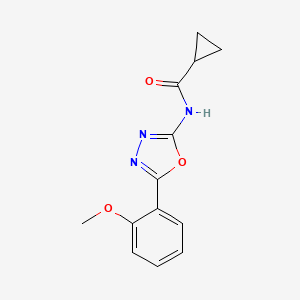
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)
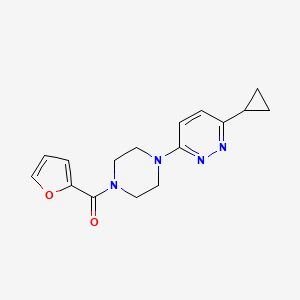
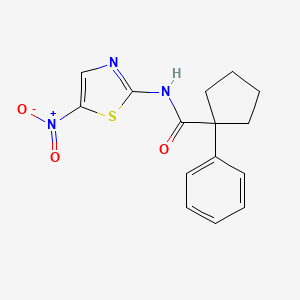
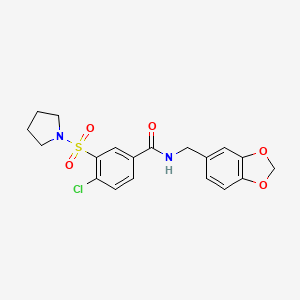
![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)

![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)
